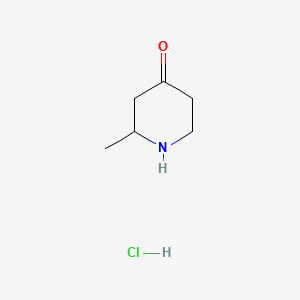

2-Methylpiperidin-4-one hydrochloride

Description

Significance of Piperidine (B6355638) and Piperidinone Scaffolds in Organic and Medicinal Chemistry

The piperidine ring is a fundamental heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com This six-membered nitrogen-containing heterocycle is a key structural component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net The prevalence of the piperidine scaffold can be attributed to several key factors. Its three-dimensional structure and limited number of rotatable bonds provide a level of conformational rigidity that can be advantageous for binding to biological targets. lifechemicals.com Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, influencing the physicochemical properties of the molecule, such as solubility and bioavailability. researchgate.netthieme-connect.comcolab.ws

The introduction of a carbonyl group into the piperidine ring to form a piperidinone scaffold further expands its synthetic utility and biological relevance. Piperidinones serve as versatile intermediates in the synthesis of more complex molecules. nih.gov The ketone functionality can be a handle for various chemical transformations, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures. Research has shown that the substitution pattern on the piperidine ring can significantly impact biological activity. acs.org For instance, in the context of developing analogues of the Alzheimer's drug donepezil, the stereochemistry of substituents on the piperidine ring was found to play a crucial role in the compound's binding to its target enzyme, acetylcholinesterase. acs.org

The chiral nature of many substituted piperidines is also of paramount importance in drug design. researchgate.netthieme-connect.comcolab.ws Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to synthesize stereochemically pure piperidine derivatives is a significant goal in medicinal chemistry. The use of chiral piperidine scaffolds can lead to improved biological activity, selectivity, and pharmacokinetic properties, as well as reduced toxicity. researchgate.netthieme-connect.comcolab.ws

Overview of the Research Landscape for 2-Methylpiperidin-4-one (B1587250) Hydrochloride

Research involving 2-methylpiperidin-4-one hydrochloride primarily focuses on its utility as a synthetic intermediate. The compound is commercially available in both its racemic and chiral forms, such as (S)-2-methylpiperidin-4-one hydrochloride and (R)-2-methylpiperidin-4-one hydrochloride. ambeed.comsigmaaldrich.comchemicalbook.com This availability facilitates its use in the development of novel synthetic methodologies and the preparation of more complex molecules with potential biological activity.

A key area of investigation is the use of this compound in the synthesis of substituted piperidines. For example, synthetic routes have been developed to produce chirally resolved 2-substituted 4-piperidones, which can then be converted into analogues of existing drugs. acs.org These studies often explore stereoselective reactions to control the configuration of substituents on the piperidine ring, which is crucial for optimizing interactions with biological targets. acs.org

While direct biological studies on this compound itself are not extensively reported in the primary literature, its role as a precursor to biologically active compounds is well-established. For instance, piperidinone scaffolds are being investigated for their potential as analgesics through their interaction with the κ-opioid receptor. nih.gov The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships, helping to identify the key molecular features required for a desired pharmacological effect. nih.gov

The synthesis of this compound and its analogues often involves multi-step reaction sequences. For instance, a common approach to synthesizing similar 4-piperidone (B1582916) structures is through a Mannich condensation reaction. chemrevlett.com The hydrochloride salt itself is typically formed in the final step by treating the free base with hydrochloric acid. chemicalbook.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLFVKOKDSUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677214 | |

| Record name | 2-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13729-77-6 | |

| Record name | 2-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Methylpiperidin 4 One Hydrochloride and Its Derivatives

Traditional Synthetic Routes to Piperidin-4-ones

Classical methods for the construction of the piperidin-4-one core have been well-established for over a century and continue to be valuable tools in organic synthesis. These routes often involve condensation reactions that efficiently build the heterocyclic ring from acyclic precursors.

Mannich Condensation Reactions

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones. nih.govresearchgate.netsciencemadness.orgnih.govnih.gov This three-component condensation typically involves an amine, an aldehyde, and a ketone with at least one active hydrogen atom. nih.gov For the synthesis of 2,6-diaryl-3-methyl-4-piperidones, for instance, ethyl methyl ketone is condensed with substituted aromatic aldehydes and ammonium (B1175870) acetate. nih.govresearchgate.net The use of glacial acetic acid as a solvent has been shown to improve reaction times and yields significantly compared to traditional aqueous or alcoholic solutions. sciencemadness.org

A notable variation is the Petrenko-Kritschenko piperidone synthesis, which reacts an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine to form the piperidone ring. synarchive.comchempedia.infodrugfuture.comwikipedia.orgwikipedia.org This multicomponent reaction is mechanistically related to the Hantzsch pyridine (B92270) synthesis and the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.orgwikipedia.org The classic Petrenko-Kritschenko reaction often utilizes ammonia (B1221849) or a primary amine, two equivalents of an aldehyde, and an acetonedicarboxylic ester. chempedia.infodrugfuture.com

Table 1: Examples of Mannich Reaction for Piperidone Synthesis

| Reactants | Product | Key Features | Reference(s) |

| Ethyl-methyl ketone, substituted aromatic aldehydes, ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | One-pot synthesis of substituted piperidones. | nih.govresearchgate.net |

| Alkyl-1,3-acetonedicarboxylate, benzaldehyde, amine | 4-Piperidone (B1582916) derivatives | Classic Petrenko-Kritschenko synthesis. | synarchive.comwikipedia.orgwikipedia.org |

| Acetone, formaldehyde, dimethylamine (B145610) (followed by elimination and cyclization) | 4-Piperidone | A multi-step approach involving the formation of a Mannich base intermediate. | sciencemadness.org |

Applications of Divinyl Ketones in Piperidinone Synthesis

The use of divinyl ketones as precursors for piperidin-4-ones relies on a double aza-Michael addition, also known as an aza-Robinson annulation. ntu.edu.sgnih.gov In this atom-efficient method, a primary amine undergoes a conjugate addition to both vinyl groups of the divinyl ketone, leading to the formation of the piperidinone ring. This strategy is particularly useful for synthesizing 2-substituted and 2,6-disubstituted piperidinones. ntu.edu.sg

The stereochemical outcome of the cyclization can be sensitive to reaction conditions. For instance, in the synthesis of 2,6-disubstituted piperidines from diallylketone, an acidic medium tends to favor the formation of the cis isomer, while a basic medium can favor the trans isomer. ntu.edu.sg This method has been applied to the synthesis of various piperidinone derivatives, including those with 3-substituents, by employing appropriately substituted dienone precursors. ntu.edu.sg

Stereoselective Synthesis of 2-Methylpiperidin-4-one (B1587250) Hydrochloride and its Precursors

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated stereoselective methods for the synthesis of chiral piperidines. These approaches aim to control the absolute and relative stereochemistry of the substituents on the piperidine (B6355638) ring, which is often critical for therapeutic efficacy.

Diastereoselective Approaches Utilizing Chiral Precursors (e.g., β-Enaminoesters derived from (R)-(-)-2-Phenylglycinol)

Chiral auxiliaries play a pivotal role in diastereoselective synthesis. (R)-(-)-2-Phenylglycinol is a commonly employed chiral precursor that can be used to generate chiral β-enaminoesters. rsc.org These intermediates can then undergo cyclization reactions to form chiral piperidine derivatives. The chiral auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed to yield the desired enantiomerically enriched product.

For example, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams. These lactams serve as versatile intermediates for the enantiodivergent synthesis of (R)- and (S)-2-arylpiperidines. rsc.org This strategy has been successfully applied to the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org While not a direct synthesis of 2-methylpiperidin-4-one, this methodology demonstrates the power of using chiral precursors derived from (R)-(-)-2-phenylglycinol to control the stereochemistry at the C2 position of the piperidine ring.

Stereocontrolled Total Synthesis of Related Piperidine Derivatives

The principles of stereocontrolled synthesis are often showcased in the total synthesis of complex natural products containing the piperidine motif. nih.govrsc.orgmarz-kreations.comrsc.orgrsc.org These syntheses frequently employ strategies that establish multiple stereocenters with high fidelity. For instance, the synthesis of 2,6-disubstituted piperidine alkaloids often involves key reactions that build the piperidine ring while controlling the stereochemistry at both the C2 and C6 positions. rsc.orgrsc.org

One approach involves the use of chiral aziridines, which can be elaborated and then undergo ring-opening and cyclization cascades to form the piperidine ring with high stereoselectivity. rsc.org Another strategy is the amine-directed intramolecular hydroboration of unsaturated amine borane (B79455) complexes, which can proceed with good regiocontrol and stereocontrol, providing access to amino alcohols related to piperidine alkaloids. nih.gov These methods, while not directly targeting 2-methylpiperidin-4-one, provide a toolbox of reactions for the stereocontrolled construction of the 2-substituted piperidine core.

Asymmetric Synthesis Strategies for Chiral Piperidinones

A variety of asymmetric synthesis strategies have been developed to access chiral piperidinones and their derivatives. researchgate.netnih.govosti.govthieme-connect.comnih.govnih.gov These methods can be broadly categorized into catalyst-controlled and substrate-controlled approaches.

Catalytic asymmetric methods often employ chiral catalysts to induce enantioselectivity. For example, copper-catalyzed intramolecular cyclizative alkene aminoboration has been used for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.govresearchgate.net Another catalytic approach is the asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium or rhodium catalysts, which can provide high levels of enantioselectivity for α-substituted piperidines. researchgate.net

Substrate-controlled methods often rely on the use of a chiral auxiliary attached to the substrate to direct the stereochemical outcome of a reaction. The use of (S)-sec-butylamine in the transamination of the iodomethylate of 1,2-dimethyl-4-piperidone has been shown to produce 1-(S-sec-butyl)-2S-methyl-4-piperidone, albeit with moderate optical yield. osti.gov More modern approaches have developed modular and efficient one-pot syntheses of substituted piperidin-4-ols via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.govthieme-connect.com

Table 2: Overview of Asymmetric Synthesis Strategies for Chiral Piperidinones

| Strategy | Key Features | Example Application | Reference(s) |

| Catalytic Asymmetric Hydrogenation | Use of chiral Iridium or Rhodium catalysts on pyridinium salts. | Synthesis of enantioenriched α-aryl and α-heteroaryl piperidines. | researchgate.net |

| Catalytic Asymmetric Cyclization | Copper-catalyzed intramolecular cyclizative alkene aminoboration. | Synthesis of chiral 2,3-cis-disubstituted piperidines. | nih.govresearchgate.net |

| Chiral Auxiliary-Mediated Synthesis | Transamination using a chiral amine. | Synthesis of N-substituted 2-methyl-4-piperidones. | osti.gov |

| Gold-Catalyzed Cyclization/Rearrangement | One-pot synthesis from N-homopropargyl amides. | Modular and highly diastereoselective synthesis of substituted piperidin-4-ols. | nih.govthieme-connect.com |

Advanced and Novel Synthetic Protocols for Piperidine Ring Construction

Modern organic synthesis has produced a variety of sophisticated strategies for constructing the piperidine ring. These methods offer significant advantages over classical approaches, often providing access to complex and stereochemically defined piperidine derivatives under milder conditions.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures like the piperidine ring with high precision. nih.gov Catalysts based on rhodium, palladium, iridium, and copper are instrumental in forging new carbon-carbon and carbon-nitrogen bonds to form the heterocyclic ring. nih.govnih.govnih.gov

Rhodium catalysts are particularly versatile. They are employed in asymmetric [2+2+2] cycloadditions of substrates like alkenyl isocyanates with alkynes to create highly substituted piperidine scaffolds. nih.gov Another significant application is in the asymmetric hydrogenation and transfer hydrogenation of pyridinium salts, which yields chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnliverpool.ac.uk For instance, a rhodium-catalyzed reductive transamination of pyridinium salts can produce a variety of chiral piperidines, including those with fluorine substituents, which are difficult to synthesize via other methods. dicp.ac.cnliverpool.ac.uk

Palladium catalysis offers a complementary set of tools for piperidine synthesis. Palladium-catalyzed [4+2] cycloaddition reactions, such as those between amido-tethered allylic carbonates and oxazolones, yield piperidine-2,6-dione derivatives under mild conditions. rsc.org Intramolecular cyclizations, including the aza-Heck reaction, represent another powerful palladium-catalyzed strategy. researchgate.netnih.gov These reactions can form piperidine rings via 6-exo cyclization pathways, sometimes proceeding contrary to established reactivity rules to afford the desired six-membered ring. nih.gov

Other metals also feature in novel cyclization strategies. Iridium(I) complexes containing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Furthermore, copper-catalyzed four-component domino cyclization reactions have been developed to synthesize multisubstituted 2-methylpyridines from simple starting materials like acetyl ketones and ammonium salts. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions for Piperidine Synthesis

| Catalyst Type | Reaction Type | Substrates | Product Type | Key Features | Citations |

|---|---|---|---|---|---|

| Rhodium | Asymmetric Hydrogenation | Pyridinium Salts | Chiral Piperidines | High diastereo- and enantioselectivity; tolerates various functional groups. | dicp.ac.cnliverpool.ac.uk |

| Rhodium | [2+2+2] Cycloaddition | Alkenyl isocyanates, Alkynes | Substituted Piperidinols | Catalytic, asymmetric access to complex scaffolds. | nih.gov |

| Palladium | [4 + 2] Cycloaddition | Amido-tethered allylic carbonates, Oxazolones | Piperidine-2,6-diones | Proceeds under mild conditions with moderate to excellent yields. | rsc.org |

| Palladium | Intramolecular aza-Heck Cyclization | β-Lactams with alkene residue | Piperidine Rings | Atypical 6-endo cyclization. | nih.gov |

| Iridium | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Chiral Piperidines | Utilizes P,N-ligands; proceeds via outer-sphere mechanism. | nih.gov |

Intramolecular Amination and Aza-Michael Cyclizations

Intramolecular amination and aza-Michael reactions are among the most direct and powerful strategies for constructing the piperidine ring, forming a key C-N bond in the cyclization step. nih.govresearchgate.net These methods are valued for their efficiency and potential for stereocontrol.

The intramolecular aza-Michael reaction (IMAMR) involves the addition of a nitrogen nucleophile to an electron-deficient alkene within the same molecule. researchgate.netrsc.org This approach has been successfully applied to the synthesis of di- and tri-substituted piperidines, often using organocatalysis to achieve high enantiomeric enrichment. nih.gov For example, the cyclization of dienones with benzylamine (B48309) can yield 2-substituted N-benzylic 4-piperidones. kcl.ac.uk The stereochemical outcome of these reactions can often be controlled by the choice of catalyst or chiral auxiliary. kcl.ac.uk A notable example is the use of an N-sulfinyl amine moiety which acts as both a nucleophile and a chiral auxiliary, enabling the synthesis of a 2R-piperidine as a single diastereoisomer. kcl.ac.uk

Palladium catalysis is also prominent in intramolecular amination reactions. nih.gov Methods such as palladium-catalyzed intramolecular allylic amination and hydroamination have been developed, where the stereochemistry of a protecting group can act as a chiral ligand, directing the outcome of the cyclization. nih.gov

Aza-Michael additions can also be part of cascade or tandem reaction sequences, rapidly building molecular complexity. ntu.edu.sgnih.gov For instance, a tandem process involving a Michael addition of a β-ketoester to an unsaturated aldehyde, followed by an intramolecular aldol (B89426) reaction and an aza-Michael addition, can generate complex octahydroindoles. ntu.edu.sg Similarly, the reaction of a ketone, an aldehyde, and an amine can lead to highly substituted piperidinones through a sequence that may incorporate an intramolecular aza-Michael addition. ntu.edu.sg

Table 2: Aza-Michael Cyclization Strategies for Piperidinone Synthesis | Reaction Type | Substrates | Catalyst/Conditions | Product | Key Features | Citations | | :--- | :--- | :--- | :--- | :--- | :--- | | Intramolecular aza-Michael | Dienones, Benzylamine | Base-catalyzed | 2-Substituted 4-Piperidones | Stepwise double aza-Michael cyclization. | kcl.ac.uk | | Organocatalytic IMAMR | N-tethered enoates | Chiral organocatalysts | Enantioenriched Piperidines | General protocol for di- and tri-substituted piperidines. | nih.gov | | Tandem Mannich-aza-Michael | Malonic acid derivative | Base-catalyzed | cis-Piperidine ester | Part of the first synthesis of (±)-cytisine. ntu.edu.sg | | Cascade Reaction | Unsaturated ester, Primary amine | Autocatalyzed | N-substituted Pyrrolidone | Involves intramolecular amidation-cyclization. nih.gov |

Reduction and Hydrogenation Strategies for Piperidine Ring Formation

The hydrogenation of pyridine and its derivatives is a fundamental and economically attractive route to piperidines due to the ready availability of the aromatic precursors. nih.govnih.gov This approach encompasses a range of methodologies, from heterogeneous catalysis under harsh conditions to more recent, milder protocols using homogeneous and organocatalysts. nih.govorganic-chemistry.org

Catalytic hydrogenation using transition metals such as rhodium, ruthenium, palladium, and iridium is a common strategy. researchgate.netnih.govorganic-chemistry.org Heterogeneous catalysts like Rh/C can achieve complete hydrogenation of pyridines under relatively mild conditions (e.g., 80 °C, 5 atm H₂ in water). organic-chemistry.org Homogeneous catalysts offer greater control over selectivity. For example, rhodium complexes promoted by an iodide anion can efficiently catalyze the transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture as the hydrogen source, a method that avoids gaseous hydrogen and can be highly chemoselective. dicp.ac.cnliv.ac.uk

The reduction of activated pyridinium salts is often more facile than the reduction of neutral pyridines. dicp.ac.cnnih.gov This activation increases the susceptibility of the ring to reduction. Asymmetric reduction of pyridinium salts has been achieved with high efficiency using iridium(I) catalysts or through rhodium-catalyzed transfer hydrogenation, yielding chiral piperidines with excellent enantioselectivity. dicp.ac.cnnih.gov

Recent advancements include chemo-enzymatic methods, which combine the strengths of chemical synthesis and biocatalysis. nih.gov A one-pot cascade reaction using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Boron-based reagents have also emerged as effective catalysts for the metal-free transfer hydrogenation of pyridines, offering a practical alternative that avoids high-pressure hydrogen gas. organic-chemistry.org

Table 3: Comparison of Hydrogenation Strategies for Piperidine Synthesis

| Method | Catalyst/Reagent | Substrate | Conditions | Key Advantages | Citations |

|---|---|---|---|---|---|

| Heterogeneous Catalysis | 10% Rh/C | Pyridines | 80 °C, 5 atm H₂, water | Complete hydrogenation, applicable to various heteroaromatics. | organic-chemistry.org |

| Transfer Hydrogenation | [Cp*RhCl₂]₂ / Iodide | Pyridinium Salts | 40 °C, HCOOH/NEt₃ | Mild conditions, avoids H₂ gas, highly chemoselective. | liv.ac.uk |

| Asymmetric Hydrogenation | Iridium(I) complex | 2-Substituted Pyridinium Salts | Mild | High enantioselectivity. | nih.gov |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene-Imine Reductase | N-Substituted Tetrahydropyridines | One-pot | Access to stereo-defined substituted piperidines. | nih.gov |

| Metal-Free Transfer Hydrogenation | Borane catalyst / Ammonia Borane | Pyridines | - | Avoids metal catalysts and high-pressure H₂. | organic-chemistry.org |

Conversion from Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid and its esters are versatile starting materials for the synthesis of 4-substituted piperidines, including 4-piperidones. youtube.comgoogle.com A common and effective route involves an intramolecular Claisen or Dieckmann condensation followed by a decarboxylation step. beilstein-journals.orgdtic.mil

The classical approach to synthesizing 4-piperidones involves the addition of a primary amine to two equivalents of an alkyl acrylate. dtic.mil The resulting diester intermediate then undergoes a base-mediated intramolecular Dieckmann condensation to form a β-keto ester, specifically a piperidin-4-one-3-carboxylate derivative. beilstein-journals.orgdtic.mil Subsequent hydrolysis and decarboxylation, often under Krapcho conditions, removes the ester group at the 3-position to afford the desired 4-piperidone. beilstein-journals.org This strategy is a reliable method for accessing the core 4-piperidone structure.

Piperidine-4-carboxylic acids can also be prepared by the catalytic hydrogenation of the corresponding pyridine carboxylic acids. youtube.com These acids or their ester derivatives can then be transformed into other functional groups. For example, a Strecker-type condensation of a piperidone with an amine and hydrogen cyanide can yield an amino-nitrile, which can be further hydrolyzed to an amino-amide or amino-acid derivative. researchgate.net The conversion of a piperidine-4-carboxylic acid to its corresponding acid chloride, followed by reaction with an amine, yields an amide. google.com These transformations highlight the utility of the carboxylate group as a handle for further synthetic elaboration to create a diverse range of piperidine derivatives.

A Chinese patent describes a method for synthesizing (2R, 4R)-4-methyl-2-piperidinecarboxylic acid by first reducing 4-methyl-2-pyridine carboxylic acid, followed by esterification. google.com This intermediate could then, in principle, be converted to the corresponding 2-methylpiperidin-4-one through established transformations.

Chemical Reactivity and Transformations of 2 Methylpiperidin 4 One Hydrochloride

Functional Group Interconversions at the Ketone Moiety

The carbonyl group at the C-4 position is a primary site for nucleophilic addition and condensation reactions, enabling the synthesis of a diverse range of derivatives.

Oxime and Thiosemicarbazone Formation

The ketone functionality of 2-Methylpiperidin-4-one (B1587250) readily undergoes condensation reactions with hydroxylamine (B1172632) and thiosemicarbazide (B42300) to form the corresponding oxime and thiosemicarbazone derivatives. These reactions typically proceed by the nucleophilic attack of the nitrogen atom of hydroxylamine or thiosemicarbazide on the carbonyl carbon, followed by dehydration.

The formation of thiosemicarbazones from various ketones, including piperidones, is a well-established synthetic route. nih.gov For instance, the reaction of substituted piperidin-4-ones with thiosemicarbazide can yield the corresponding thiosemicarbazones. chemrevlett.com These reactions are often carried out in a suitable solvent like methanol (B129727) at room temperature. nih.gov The resulting thiosemicarbazone derivatives are of interest due to their potential biological activities. chemrevlett.com

| Reactant | Reagent | Product |

| 2-Methylpiperidin-4-one | Hydroxylamine hydrochloride | 2-Methylpiperidin-4-one oxime |

| 2-Methylpiperidin-4-one | Thiosemicarbazide | 2-Methylpiperidin-4-one thiosemicarbazone |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. mychemblog.combas.bg This reaction is typically catalyzed by a weak base, such as a primary or secondary amine, with piperidine (B6355638) itself often being used as a catalyst. mychemblog.comjk-sci.com

In the context of 2-Methylpiperidin-4-one, the ketone at the C-4 position can react with various active methylene compounds. These compounds typically possess two electron-withdrawing groups, such as those found in malonic esters, acetoacetic esters, and malononitrile. mychemblog.comnumberanalytics.com The reaction mechanism involves the deprotonation of the active methylene compound by the basic catalyst to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the piperidinone. Subsequent elimination of a water molecule results in the formation of a new carbon-carbon double bond. jk-sci.com The use of a catalyst like piperidine can lead to the formation of an iminium ion intermediate, which then reacts with the enolate. mychemblog.com These condensation reactions provide a valuable method for carbon-carbon bond formation and the synthesis of more complex molecular architectures. bas.bg One-pot procedures combining Knoevenagel condensation with a subsequent reduction step have also been developed for the reductive alkylation of active methylene compounds with carbonyl derivatives. rsc.org

| 2-Methylpiperidin-4-one Reactant | Active Methylene Compound | Catalyst | Product Type |

| 2-Methylpiperidin-4-one hydrochloride | Malononitrile | Piperidine | 2-(2-Methylpiperidin-4-ylidene)malononitrile |

| This compound | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-2-(2-methylpiperidin-4-ylidene)acetate |

| This compound | Diethyl malonate | Piperidine | Diethyl 2-(2-methylpiperidin-4-ylidene)malonate |

Reactivity at the Nitrogen Atom and Methyl Group

The secondary amine and the methyl group at the C-2 position offer further opportunities for functionalization and derivatization of the 2-Methylpiperidin-4-one scaffold.

N-Alkylation and N-Derivatization Reactions

The nitrogen atom of the piperidine ring is a nucleophilic center and can readily undergo alkylation and acylation reactions. N-alkylation is a common transformation for secondary amines and can be achieved by reacting 2-Methylpiperidin-4-one with various alkylating agents, such as alkyl halides. google.comresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. researchgate.net Common bases used include potassium carbonate. google.com The choice of solvent can influence the reaction, with polar aprotic solvents like DMF often being employed. researchgate.net Reductive amination, involving the reaction with a carbonyl compound in the presence of a reducing agent, is another method to achieve N-alkylation. sciencemadness.org

N-acylation is another important derivatization reaction. For instance, piperidone derivatives can be acylated using reagents like acetic anhydride. cyberleninka.ru This reaction introduces an acyl group onto the nitrogen atom, which can influence the compound's chemical and physical properties.

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide | 1,2-Dimethylpiperidin-4-one |

| N-Acylation | Acetic anhydride | 1-Acetyl-2-methylpiperidin-4-one |

| N-Arylation | Aryl halide (e.g., Phenyl bromide) | 1-Phenyl-2-methylpiperidin-4-one |

Reactivity of the Methyl Group for Further Functionalization

While the primary reactive sites are the ketone and the nitrogen atom, the methyl group at the C-2 position can also be a site for further functionalization, although it is generally less reactive. The protons on the methyl group are adjacent to a stereocenter and are diastereotopic. In related piperidine systems, functionalization of a methylene group at the 4-position has been demonstrated through reactions such as hydroboration-oxidation to introduce a hydroxyl group. acs.org Similar strategies could potentially be applied to the methyl group of 2-methylpiperidone derivatives, although this would likely require specific activation. For instance, deprotonation of the α-carbon to the nitrogen in N-Boc protected piperidines can be achieved using strong bases like n-butyllithium in the presence of a chiral ligand like sparteine, enabling subsequent electrophilic trapping. acs.org This suggests that under appropriate conditions, the methyl group could be deprotonated and functionalized.

Formation of Complex Heterocyclic Systems

This compound serves as a valuable scaffold for the synthesis of more complex heterocyclic systems, including spiro and fused ring structures. These transformations often leverage the reactivity of both the ketone and the amine functionalities.

The formation of spiro compounds, where two rings share a single atom, is a common application of piperidin-4-ones. googleapis.com For example, spiro-piperidines can be synthesized through multi-step sequences that may involve the initial functionalization of the piperidone. researchgate.net The reaction of 1-methyl-4-piperidone (B142233) with aromatic aldehydes can lead to the formation of diarylidene-N-methyl-4-piperidones, which can then be used to construct spirobibenzopyrans. nih.gov Another approach involves the reaction of piperidones with other bifunctional reagents to construct a second ring at the C-4 position. For instance, the reaction of a piperidone with an appropriate phenol (B47542) derivative can lead to the formation of spiro[chromane-2,4'-piperidine] systems. clockss.org

Fused heterocyclic systems, where two rings share two or more atoms, can also be synthesized from piperidin-4-one derivatives. The Petrenko-Kritschenko condensation reaction is a method used for preparing piperidone derivatives that can be further cyclized to form fused azacrownophanes. cyberleninka.ru Additionally, intramolecular cyclization reactions can be employed to create fused ring systems. For example, appropriately substituted piperidines can undergo intramolecular cyclization to form various bicyclic systems. nih.gov The synthesis of dihydrospiro[quinoline-2,4'-piperidines] has been reported through a two-step route starting from 4-piperidone (B1582916) imines. researchgate.net

| Reaction Type | Key Transformation | Resulting Heterocyclic System |

| Spirocyclization | Reaction with bifunctional reagents | Spiro[piperidine-4,X]-heterocycles |

| Condensation/Cyclization | Petrenko-Kritschenko condensation | Fused azacrownophanes |

| Intramolecular Cyclization | Cyclization of functionalized piperidines | Bicyclic piperidine derivatives |

Synthesis of Thiazinone and Thiazolidinone Derivatives

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry. The 2-methylpiperidin-4-one core can be elaborated to form fused thiazinone and thiazolidinone rings, which are six- and five-membered sulfur- and nitrogen-containing heterocycles, respectively.

The general synthesis of thiazolidin-4-ones often involves a one-pot, three-component cyclocondensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a mercaptocarboxylic acid, such as thioglycolic acid. libretexts.org An alternative, two-step method involves the initial formation of a Schiff base (imine) from the reaction between an amine and a carbonyl compound, followed by cyclization with the mercapto-acid. wikipedia.org

For 2-methylpiperidin-4-one, the ketone at the C4 position can react with a primary amine to form an intermediate Schiff base. Subsequent reaction with thioglycolic acid would lead to the formation of a thiazolidinone ring spiro-fused at the C4 position of the piperidine ring. Alternatively, the secondary amine of the piperidine ring can be the nucleophile. For instance, a common pathway involves the reaction of a primary amine with an aldehyde and thioglycolic acid. acs.org

The synthesis of thiazinan-4-ones , the six-membered ring analogues, follows a similar strategy but utilizes 3-mercaptopropionic acid instead of thioglycolic acid. chemrevlett.com

A highly relevant synthetic pathway is demonstrated in the preparation of edoxaban (B1671109) intermediates, where a substituted piperidin-4-one is a key starting material. A patent describes the reaction of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in ethanol (B145695) under reflux conditions. numberanalytics.com This reaction proceeds via a condensation and cyclization to form a fused thiazole (B1198619) ring system, specifically ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate. numberanalytics.com This demonstrates the utility of the piperidin-4-one skeleton in constructing fused thiazole-type heterocycles, a class of compounds closely related to thiazolidinones.

Table 1: General Conditions for Thiazolidinone Synthesis from a Piperidinone Precursor

| Reactants | Reagents & Conditions | Product Type |

|---|---|---|

| Piperidin-4-one, Primary Amine, Thioglycolic Acid | Toluene, Reflux, Dean-Stark trap | Spiro-thiazolidinone |

Cycloaddition Reactions (e.g., with Electron-Deficient Alkyne Diesters)

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. The 2-methylpiperidin-4-one structure can be adapted to participate in such reactions, notably with electron-deficient alkynes, to form complex polycyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). youtube.commasterorganicchemistry.com To utilize 2-methylpiperidin-4-one in this context, it must first be converted into a reactive diene. This can be achieved by forming an enamine or enol ether from the C4-ketone. The resulting diene, integrated into the piperidine ring, can then react with a potent dienophile, such as an electron-deficient alkyne diester (e.g., dimethyl acetylenedicarboxylate, DMAD). The reaction would yield a bicyclic system where a new six-membered ring is fused to the piperidine core. The reactivity of the dienophile is enhanced by electron-withdrawing groups, making alkyne diesters excellent substrates. youtube.com

1,3-Dipolar Cycloaddition: This type of reaction involves a 1,3-dipole reacting with a dipolarophile (like an alkyne) to form a five-membered ring. numberanalytics.comwikipedia.org The 2-methylpiperidin-4-one scaffold is a precursor for generating a specific type of 1,3-dipole known as an azomethine ylide. Azomethine ylides can be formed in situ from the condensation of an α-amino acid with a carbonyl compound. nih.gov In this case, the secondary amine of the piperidine ring can react with an aldehyde in a decarboxylative condensation (if a suitable carboxylic acid precursor is used) or via other methods to generate a cyclic azomethine ylide. This ylide can then undergo a [3+2] cycloaddition with an electron-deficient alkyne. nih.gov This reaction is a highly efficient method for constructing nitrogen-containing spiro-heterocycles, where a new five-membered pyrrolidine (B122466) ring is fused at the nitrogen and C2 positions of the original piperidine. nih.govnih.gov

Table 2: Potential Cycloaddition Pathways for 2-Methylpiperidin-4-one

| Reaction Type | Piperidinone Derivative | Dipolarophile/Dienophile | Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Enamine/Enol ether of the C4-ketone | Electron-deficient alkyne | Fused bicyclic system |

Spiropiperidine Ring Formation

Spiropiperidines, which feature a carbon atom common to two rings, are important scaffolds in drug discovery. nih.gov The C4-keto group of 2-methylpiperidin-4-one is an ideal handle for constructing spirocyclic systems, where the spiro-center is the C4 carbon of the piperidine ring.

A common strategy for forming a spiro-ring on a pre-formed piperidine involves leveraging the reactivity of the C4-ketone. nih.gov For example, the ketone can be transformed into an imine by reacting it with a primary amine. This piperidin-4-one imine can then serve as an electrophile in an intramolecular Friedel-Crafts-type reaction. In a reported synthesis, a 4-piperidone imine derived from an aniline (B41778) bearing an alkene-terminated side chain undergoes an intramolecular cyclization promoted by a Lewis acid or Brønsted acid. anu.edu.au This reaction forms a new ring that is spiro-fused to the C4 position of the piperidine.

Another approach involves the Pictet-Spengler reaction. The ketone at C4 could be reacted with a tryptamine (B22526) derivative. The initial imine formation would be followed by an intramolecular electrophilic substitution on the indole (B1671886) ring, leading to the formation of a complex spiro-indole-piperidine system.

The versatility of the C4 position allows for the construction of various spirocyclic systems, including carbocycles and heterocycles, depending on the nature of the reacting partner tethered to the initial imine or a related intermediate. anu.edu.au

Studies on Molecular Addition Compounds and Their Interactions

Molecular addition compounds, such as co-crystals and host-guest complexes, are formed through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-stacking. The structure of this compound is well-suited for forming such assemblies.

The key features facilitating these interactions are the protonated secondary amine (N-H⁺) and the carbonyl group (C=O). The N-H⁺ group is a strong hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The chloride counter-ion (Cl⁻) is also a potent hydrogen bond acceptor. These functionalities allow the molecule to form robust and predictable hydrogen-bonding networks. nih.govmdpi.com

In the crystalline state, piperidinium (B107235) salts often form extensive hydrogen-bonded chains or networks. For instance, N-(4-methoxyphenyl)piperazin-1-ium salts have been shown to form infinite chains of rings through a combination of N-H···O and O-H···O hydrogen bonds. mdpi.com Similarly, this compound can be expected to form strong N-H⁺···Cl⁻ and N-H⁺···O=C hydrogen bonds, which dictate the crystal packing. The dimensionality of these hydrogen bond networks can significantly influence the physical properties of the crystal, such as stiffness and solubility. nih.gov

Furthermore, the piperidinone ring can act as a scaffold for forming co-crystals with other molecules, known as co-formers. nih.gov By selecting co-formers with complementary hydrogen bonding sites (e.g., carboxylic acids, amides), it is possible to design new solid forms of the compound with modified physicochemical properties. The study of these supramolecular assemblies is crucial for understanding crystal engineering principles and for developing new pharmaceutical formulations. deepdyve.com

Table 3: Key Intermolecular Interactions for this compound

| Interacting Group (Donor) | Interacting Group (Acceptor) | Type of Interaction |

|---|---|---|

| N-H⁺ (Piperidinium) | Cl⁻ (Chloride) | Strong Hydrogen Bond |

| N-H⁺ (Piperidinium) | O=C (Ketone) | Hydrogen Bond |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Methylpiperidin-4-one (B1587250) hydrochloride, both one-dimensional and two-dimensional NMR methods are employed to map out the proton and carbon environments and their connectivity. Due to the limited availability of comprehensive experimental spectra in public-domain literature, the following analyses are based on predicted data and established principles of NMR spectroscopy for similar piperidone structures.

The ¹H NMR spectrum provides information on the chemical environment of each proton. In the hydrochloride salt, the piperidine (B6355638) ring is expected to exist predominantly in a chair conformation. The protonation of the nitrogen atom leads to the appearance of signals for the two N-H protons, typically as a broad singlet. The protons on the carbon atoms adjacent to the positively charged nitrogen (C2 and C6) are deshielded and would appear at a downfield chemical shift compared to the free base.

Predicted ¹H NMR Data ( illustrative)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H on C2 | ~3.5 - 3.8 | m | - |

| H on C3 (axial) | ~2.8 - 3.0 | m | - |

| H on C3 (equatorial) | ~2.6 - 2.8 | m | - |

| H on C5 (axial) | ~2.9 - 3.1 | m | - |

| H on C5 (equatorial) | ~2.7 - 2.9 | m | - |

| H on C6 (axial) | ~3.3 - 3.6 | m | - |

| H on C6 (equatorial) | ~3.1 - 3.4 | m | - |

| Methyl Protons (C7) | ~1.3 - 1.5 | d | ~6-7 |

| N-H Protons | ~9.0 - 9.5 | br s | - |

Note: This table is illustrative, based on predictions for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The most downfield signal is typically the carbonyl carbon (C4) due to its significant deshielding. The carbons adjacent to the nitrogen (C2 and C6) are also shifted downfield. A study on N-methyl-2-methyl-4-piperidone reported a chemical shift of δ 58.8 for the C2 carbon, providing a reference point for similar structures. scispace.com

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~58 - 62 |

| C3 | ~40 - 44 |

| C4 (C=O) | ~205 - 210 |

| C5 | ~40 - 44 |

| C6 | ~48 - 52 |

| C7 (CH₃) | ~15 - 19 |

Note: This table is based on predicted values and data from analogous compounds. scispace.comguidechem.com

¹H-¹H COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity between protons on adjacent carbons in the piperidine ring. For instance, it would show correlations between the H2 proton and the H3 protons, and between the H5 and H6 protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, confirming the assignments made in the 1D spectra.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative, aiding in the assignment of the methylene (B1212753) carbons (C3, C5) and the methyl and methine carbons (C7, C2, C6).

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 2-Methylpiperidin-4-one hydrochloride, the key characteristic absorption bands would be:

N-H Stretching: A broad and strong absorption in the region of 2400-3200 cm⁻¹ is characteristic of the N⁺-H stretching vibrations in an amine salt. This is often a complex region with multiple bands.

C=O Stretching: A strong, sharp absorption band is expected around 1715-1730 cm⁻¹ for the carbonyl group of the six-membered ring ketone. This is one of the most prominent peaks in the spectrum.

C-H Stretching: Absorptions for the C-H bonds of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

N-H Bending: A medium intensity band around 1500-1600 cm⁻¹ can be attributed to N-H bending vibrations.

Interactive Table: Key FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine Salt (N⁺-H) | Stretching | 2400-3200 | Strong, Broad |

| Ketone (C=O) | Stretching | 1715-1730 | Strong, Sharp |

| Alkane (C-H) | Stretching | 2850-3000 | Medium-Strong |

Mass Spectrometry (High-Resolution Mass Spectrometry, HR-Mass; Gas Chromatography-Mass Spectrometry, GC-Mass) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound through ionization and analysis of the resulting fragments. In a typical electron ionization (EI) mass spectrum, the molecule undergoes fragmentation.

For 2-Methylpiperidin-4-one, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (113.16 g/mol for the free base). The hydrochloride salt itself is not typically observed directly in GC-MS as the analysis is performed on the volatile free base.

The fragmentation pattern would be characteristic of a piperidone ring. Key fragmentation pathways would likely involve:

Alpha-cleavage: The loss of the methyl group at the C2 position.

Ring cleavage: Fragmentation of the piperidine ring, often initiated by cleavage adjacent to the nitrogen atom or the carbonyl group, leading to various smaller charged fragments. A prominent peak might be observed from the loss of CO.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₁₁NO for the free base).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the carbonyl (C=O) group. Saturated ketones typically exhibit a weak absorption band (n→π* transition) in the UV region, around 270-300 nm. The protonation of the nitrogen atom is not expected to significantly alter the absorption maximum of the isolated carbonyl chromophore.

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure Determination

While the synthesis and use of this compound, particularly its chiral enantiomers, are noted in various chemical contexts, a comprehensive, publicly available single-crystal X-ray diffraction study detailing its crystal structure remains elusive. A 2025 publication in Communications Chemistry utilized (2S)-2-methylpiperidin-4-one hydrochloride as a starting material for the synthesis of a novel inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). consensus.app In this study, the researchers were able to solve the co-crystal structure of the final, more complex derivative bound to the cGAS protein. consensus.app This work underscores the importance of the piperidine scaffold in designing biologically active molecules and demonstrates the application of X-ray crystallography in elucidating drug-target interactions. consensus.app However, the crystallographic data for the initial building block, (2S)-2-methylpiperidin-4-one hydrochloride, was not provided.

For a definitive structural elucidation of this compound, a single-crystal X-ray diffraction experiment would be required. Such an analysis would yield precise data on bond lengths, bond angles, and torsion angles, and for a chiral sample, it would unambiguously determine the absolute configuration (R or S) at the C2 position. The resulting data would be presented in comprehensive tables, as exemplified below for a hypothetical analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₆H₁₂ClNO |

| Formula Weight | 149.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 2 |

| Calculated Density (g/cm³) | Value |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | **Length (Å) / Angle (°) ** |

| C2-C3 | Value |

| C3-C4 | Value |

| C4=O1 | Value |

| C4-C5 | Value |

| C5-C6 | Value |

| N1-C2 | Value |

| N1-C6 | Value |

| C2-N1-C6 | Value |

| O1-C4-C3 | Value |

| O1-C4-C5 | Value |

The determination of the absolute stereochemistry for a specific enantiomer, for instance, the (S)-enantiomer, would be confirmed by the Flack parameter, which should approach a value of 0 for the correct stereoisomer. The crystal packing would likely be dominated by N-H···Cl hydrogen bonds, linking the piperidinium (B107235) cations and chloride anions into a stable three-dimensional network.

Until a dedicated crystallographic study on this compound is published, the detailed specifics of its solid-state structure, including the precise orientation of the methyl group and the intricate details of its hydrogen-bonding network, remain a subject for future research.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic structure and stability of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govresearchgate.net For 2-Methylpiperidin-4-one (B1587250) hydrochloride, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nanobioletters.combohrium.com These calculations provide a precise model of the molecule's structure at its lowest energy state. nih.gov

Electronic properties such as dipole moment and the distribution of electron density are also determined through DFT. bohrium.com These parameters are crucial for understanding how the molecule will interact with other molecules and its environment. Studies on similar piperidine (B6355638) structures have successfully used DFT to validate experimental data from techniques like X-ray diffraction and NMR spectroscopy. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Piperidine Ring Moiety (Example Data)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-N | 1.47 | |

| C-C | 1.54 | |

| C=O | 1.23 | |

| C-N-C | 112.0 | |

| N-C-C | 110.0 | |

| C-C-C | 111.0 |

Note: Data is illustrative and represents typical values for a substituted piperidine ring, not specific calculated values for 2-Methylpiperidin-4-one hydrochloride.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us Conversely, a large HOMO-LUMO gap indicates high stability and lower chemical reactivity. nih.gov For this compound, calculating this gap helps predict its reactivity in various chemical environments. nih.gov

Table 2: Illustrative FMO Properties for a Piperidine Derivative (Example Data)

| Property | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and stability |

Note: Values are illustrative based on similar heterocyclic compounds and are not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. chemrxiv.org The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface. nanobioletters.com

In an MEP map, regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nanobioletters.comresearchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom and the chloride ion, and positive potentials around the amine hydrogen and other hydrogen atoms. nanobioletters.com This analysis is vital for understanding noncovalent interactions, particularly in biological systems like drug-receptor binding. chemrxiv.orgrsc.org

Conformational Analysis and Energy Minimization

Molecules with rotatable bonds, like the piperidine ring in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers, which are those at the lowest energy states. The piperidine ring typically adopts a chair conformation to minimize steric strain. The positions of the methyl group (axial or equatorial) would significantly influence the stability of the conformer.

Computational methods, including DFT, are used to perform energy minimization for various possible conformers. researchgate.net By calculating the relative energies of each conformation, the most probable and energetically favorable structure can be determined. This information is critical, as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Prediction of Pharmacokinetic Properties (e.g., Lipinski's Rule of Five, ADMET)

Before a compound can be considered a potential drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico tools are frequently used for the early prediction of these properties.

Lipinski's Rule of Five is a well-known guideline for assessing the drug-likeness and oral bioavailability of a molecule. drugbank.comresearchgate.net The rule states that a compound is more likely to be orally active if it meets the following criteria:

Molecular weight less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (logP) not greater than 5. drugbank.com

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecule may have issues with bioavailability if it violates more than one of these rules. researchgate.netnih.gov Computational software can predict these properties for this compound, providing an early assessment of its potential as an oral drug. researchgate.net Further ADMET predictions can estimate properties like water solubility, blood-brain barrier permeability, and potential interactions with metabolic enzymes. scielo.br

Table 3: Predicted Lipinski's Rule of Five Parameters for 2-Methylpiperidin-4-one

| Property | Predicted Value | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 113.16 | ≤ 500 | Yes |

| logP (Octanol-water partition coefficient) | ~ -0.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N and O) | ≤ 10 | Yes |

Note: Values are calculated for the base molecule (C6H11NO) and are subject to variation in different prediction software.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for understanding how a potential drug might interact with its biological target. researchgate.netunar.ac.id

For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target. researchgate.net The simulation calculates a docking score, which estimates the binding affinity between the ligand and the receptor. unar.ac.id The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net Such studies on related piperidine derivatives have been used to rationalize their binding affinities and guide the synthesis of more potent and selective analogs. nih.gov

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical switching, data storage, and telecommunications. nih.govresearchgate.net The NLO response of a molecule is governed by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser. Organic molecules with extended π-conjugated systems and significant charge separation often exhibit large hyperpolarizability values. nih.gov

Computational DFT methods are widely used to predict the NLO properties of molecules. Key parameters calculated include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀). nih.gov The first hyperpolarizability is a critical measure of a molecule's NLO activity. nih.gov

Studies on various piperidone derivatives have demonstrated their potential as NLO materials. For instance, research on halogen-substituted N-methyl-4-piperidone curcumin (B1669340) analogs revealed that their calculated first hyperpolarizability values are significantly larger than that of urea (B33335), a standard reference material for NLO properties. nih.gov This suggests that the piperidone core can be a valuable component in the design of new NLO materials.

In a study on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, DFT calculations were performed to evaluate their NLO potential. The average polarizability <α> and the total first hyperpolarizability (βtot) were computed using different functionals. The results indicated that these piperidone derivatives possess substantial NLO properties, with hyperpolarizability values being notably larger than that of the standard urea molecule. nih.govresearchgate.net

Table 1: Representative Nonlinear Optical Properties of a Piperidone Derivative (Urea as reference) This table presents illustrative data from a study on a related piperidone derivative to demonstrate the typical values obtained in such an analysis.

| Compound | Calculation Method | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β₀) [esu] |

|---|---|---|---|---|

| Urea (Reference) | DFT/B3LYP | 4.56 | 4.8 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |

Source: Adapted from studies on related piperidone derivatives. The values are for illustrative purposes.

For this compound, the presence of the carbonyl group and the nitrogen heteroatom could lead to intramolecular charge transfer, a key requirement for NLO activity. A computational study would likely focus on how the methyl group and the protonation of the nitrogen affect the electronic distribution and, consequently, the hyperpolarizability of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units. nih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. chemrevlett.com The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals, the energies of which, known as second-order perturbation energies (E(2)), quantify the strength of these interactions. chemrevlett.com

In the context of piperidone derivatives, NBO analysis helps to understand the stability of the molecule arising from hyperconjugative interactions. nih.gov For example, in halogen-substituted N-methyl-4-piperidone curcumin analogs, NBO analysis was used to identify the key donor-acceptor interactions responsible for molecular stability. nih.gov

A study on N,N'-diphenyl-6-piperidin-1-yl- nih.govnih.govresearchgate.net-triazine-2,4-diamine, which contains a piperidine ring, utilized NBO analysis to investigate the stability from hyperconjugative interactions and charge delocalization. nih.gov The analysis revealed significant charge transfer from lone pairs of nitrogen and oxygen atoms to antibonding orbitals of adjacent bonds. nih.gov

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for a Piperidone Derivative This table presents hypothetical but representative data for the types of interactions and stabilization energies that would be calculated for a piperidone derivative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| n(O) | σ*(C5-C6) | 5.2 | 0.85 | 0.045 |

| n(O) | σ*(C3-C4) | 4.8 | 0.86 | 0.043 |

| n(N) | σ*(C2-C3) | 3.1 | 0.92 | 0.035 |

| n(N) | σ*(C6-C5) | 2.9 | 0.93 | 0.033 |

Source: The data is illustrative and based on typical values found in NBO analyses of similar heterocyclic ketones.

Potential Energy Distribution (PED) Analysis of Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. nih.govnih.gov While experimental spectra can be readily obtained, the assignment of specific absorption bands to particular molecular motions can be complex. Computational methods, particularly the calculation of harmonic vibrational frequencies and their corresponding intensities, are invaluable for the interpretation of these spectra. malayajournal.org

A Potential Energy Distribution (PED) analysis is a theoretical tool used to provide a detailed and quantitative assignment of vibrational modes. researchgate.net It decomposes the normal modes of vibration into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions). malayajournal.org The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for this purpose. researchgate.net

For this compound, a PED analysis would be crucial for accurately assigning the vibrational bands observed in its FTIR and Raman spectra. Key vibrational modes of interest would include the C=O stretching of the ketone group, the N-H stretching of the secondary amine hydrochloride, the C-N stretching modes, and the various C-H stretching and bending modes of the methyl group and the piperidine ring. The PED would quantify the percentage contribution of each of these internal motions to the calculated vibrational frequencies.

Table 3: Illustrative Potential Energy Distribution (PED) for Key Vibrational Modes of a Piperidone Structure This table presents a hypothetical but representative PED analysis for a piperidone-like molecule to illustrate how vibrational modes are assigned.

| Wavenumber (cm⁻¹) (Scaled) | Wavenumber (cm⁻¹) (Experimental) | Assignment and PED (%) |

|---|---|---|

| 3050 | 3048 | ν(N-H) (95) |

| 2985 | 2982 | ν_as(CH₃) (88) |

| 2870 | 2868 | ν_s(CH₃) (85) |

| 1715 | 1712 | ν(C=O) (90), ν(C-C) (8) |

| 1455 | 1452 | δ_as(CH₃) (75), δ(CH₂) (15) |

| 1370 | 1368 | δ_s(CH₃) (70), wag(CH₂) (20) |

| 1225 | 1223 | ν(C-N) (65), τ(ring) (25) |

Source: The data is illustrative, based on typical vibrational assignments for heterocyclic ketones. ν: stretching; δ: bending; as: asymmetric; s: symmetric; wag: wagging; τ: torsion.

Applications As Synthetic Intermediates and Building Blocks in Organic Synthesis

A Gateway to Pharmaceutically Active Compounds

The piperidine (B6355638) scaffold is a ubiquitous feature in a vast number of approved drugs and clinical candidates. 2-Methylpiperidin-4-one (B1587250) hydrochloride, as a substituted piperidine, offers a valuable platform for the development of novel therapeutic agents across various disease areas.

A Scaffold for Drug Discovery and Development

The inherent structural and functional characteristics of 2-Methylpiperidin-4-one hydrochloride make it a prized scaffold in drug discovery. Its ability to be readily modified at multiple positions allows for the generation of large libraries of compounds for screening against various biological targets. This has led to its exploration in the development of:

Acetylcholinesterase (AChE) Inhibitors: The piperidine ring is a key pharmacophoric element in many potent acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. The synthesis of novel AChE inhibitors often involves the use of piperidone precursors. nih.gov

EZH2 Inhibitors: While many potent EZH2 inhibitors feature a pyridone moiety, the exploration of alternative scaffolds is an active area of research. Piperidine-containing compounds have been investigated as potential EZH2 inhibitors, highlighting the versatility of this heterocyclic core. researchgate.net

5-HT1F Agonists: The development of selective 5-HT1F receptor agonists for the treatment of migraine has involved the use of pyridinoylpiperidine scaffolds. google.com The core piperidine structure is crucial for receptor interaction and pharmacological activity.

Histamine H1/H4 Receptor Ligands: The piperidine motif is a common feature in ligands targeting histamine receptors. Dual-acting histamine H3 and sigma-1 receptor ligands have been designed based on a piperidine core, demonstrating its utility in developing multi-target drugs. nih.gov

Crafting Analogues of Existing Drugs: The Case of Donepezil

Donepezil, a leading therapeutic for Alzheimer's disease, features a piperidine ring as a critical component for its acetylcholinesterase inhibitory activity. Researchers have utilized 2-substituted-4-piperidones, close structural relatives of this compound, as key building blocks to synthesize novel analogues of Donepezil. acs.orgkcl.ac.uksemanticscholar.orgkcl.ac.uk This approach allows for the exploration of the structure-activity relationship (SAR) of the piperidine moiety, aiming to enhance potency and selectivity. For instance, introducing a methyl group at the 2-position of the piperidine ring can influence the binding affinity of the analogue to the active site of the acetylcholinesterase enzyme. acs.orgsemanticscholar.org

The general synthetic strategy often involves the conversion of the 2-methyl-4-piperidone into a suitable intermediate that can be coupled with the indanone portion of the Donepezil structure. This modular approach facilitates the generation of a diverse range of analogues for biological evaluation.

A Building Block for Nature's Architectures: Alkaloids and Natural Products

The piperidine ring is a fundamental structural motif found in a wide variety of alkaloids and other natural products, many of which exhibit potent biological activities. Substituted piperidones, including 2-Methylpiperidin-4-one, serve as valuable chiral building blocks in the total synthesis of these complex molecules. While direct syntheses of specific alkaloids from this compound are not extensively documented in readily available literature, the general utility of piperidones as precursors in alkaloid synthesis is well-established.

A Fountain of Bioactivity: From Anticancer to Anti-HIV

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making this scaffold a fertile ground for the discovery of new therapeutic agents.

Anticancer Activity: Piperidone-containing compounds have shown promise as anticancer agents. nih.gov For example, 2,6-disubstituted N-methylpiperidine derivatives have been synthesized and evaluated for their activity against human colon carcinoma cell lines. nih.gov The cytotoxic properties of these compounds often stem from their ability to induce apoptosis and inhibit cell proliferation. nih.gov

Antimicrobial and Antifungal Activities: A significant body of research highlights the antimicrobial and antifungal potential of piperidin-4-one derivatives. biomedpharmajournal.orgbiointerfaceresearch.comnih.govsymbiosisonlinepublishing.commdpi.comnih.govresearchgate.netmdpi.com Studies have shown that compounds derived from 3-methyl-4-piperidones exhibit significant activity against various bacterial and fungal strains. biomedpharmajournal.org The introduction of different substituents onto the piperidone ring allows for the fine-tuning of antimicrobial potency and spectrum of activity.

| Compound Type | Organism | Activity |

| 2,6-diaryl-3-methyl-4-piperidones | Bacteria & Fungi | Significant antimicrobial and antifungal activity |

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial activity |

| Piperidine-based surfactants | Candida albicans, Cryptococcus neoformans | Antifungal properties |

Analgesic Activity: The piperidine scaffold is a well-known pharmacophore in the design of potent analgesic agents. The synthesis of fentanyl analogues, for instance, has utilized 4-piperidone (B1582916) derivatives as key intermediates. ajrconline.orgnih.govacs.org While direct synthesis from this compound is not explicitly detailed, the structural relationship suggests its potential as a precursor for novel analgesics.

Anti-HIV Activity: The piperidine moiety has been incorporated into molecules designed as anti-HIV agents. nih.govbiorxiv.org Piperidine-based compounds have been developed as CD4-mimetic molecules that can sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC). biorxiv.org Furthermore, piperidine-substituted purines have shown potential as antiviral agents against HIV. nih.gov

A Versatile Hub for Heterocyclic Synthesis

Beyond its role in medicinal chemistry, this compound is a valuable and versatile building block for the synthesis of a wide range of complex heterocyclic compounds. The presence of both a ketone and a secondary amine allows for a multitude of chemical transformations, including condensations, cyclizations, and multicomponent reactions. This versatility enables chemists to construct novel and intricate molecular frameworks with potential applications in various fields of chemistry.

Exploring New Frontiers: Intermediates in Materials Science

While the primary application of this compound has been in the realm of pharmaceuticals, its potential as an intermediate in the development of new materials is an emerging area of interest. The ability to introduce specific functionalities onto the piperidine ring could lead to the creation of novel polymers or functional materials with tailored properties. Further research in this area may uncover new and exciting applications for this versatile chemical compound.

Catalytic Applications in Chemical Reactions

A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented research regarding the direct catalytic applications of This compound . While the broader class of piperidine-containing compounds, particularly chiral derivatives, has been explored for its utility in organocatalysis, specific studies detailing the use of this compound as a catalyst are not presently available.

The primary role of this compound in organic synthesis, as established by available literature, is that of a synthetic intermediate and a chiral building block. Its chemical structure is a valuable scaffold for the elaboration of more complex molecules, especially in the field of medicinal chemistry for the development of novel therapeutic agents.

The potential for this compound to serve as a precursor for catalytically active species exists. For instance, it could be functionalized to create novel organocatalysts. However, published research to this effect has not been identified. Therefore, it is not possible to provide detailed research findings or a data table on its specific catalytic applications at this time. The scientific community's focus has predominantly been on leveraging its structural features for building larger, more complex molecular architectures rather than exploiting it for its catalytic potential.

Stereochemical Aspects and Conformational Analysis

Diastereomeric Mixtures and Their Separation

The synthesis of substituted piperidones, including derivatives of 2-methyl-4-piperidone, often results in the formation of diastereomeric mixtures. The presence of multiple chiral centers, such as the C2 carbon bearing the methyl group and potentially a substituted nitrogen atom, gives rise to these stereoisomers. For instance, the asymmetric synthesis of N-substituted 2-methyl-4-piperidones through transamination has been shown to produce diastereomeric mixtures. osti.gov The ratio of these diastereomers can be influenced by the steric bulk of the reagents and the reaction conditions.